molecular formula C7H12O2 B092927 Isobutyl acrylate CAS No. 106-63-8

Isobutyl acrylate

Cat. No.: B092927
CAS No.: 106-63-8
M. Wt: 128.17 g/mol
InChI Key: CFVWNXQPGQOHRJ-UHFFFAOYSA-N
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Description

Isobutyl acrylate is an organic compound with the chemical formula C₇H₁₂O₂ . It is an ester formed from acrylic acid and isobutanol. This compound is a clear, colorless liquid with a characteristic acrid odor. It is primarily used as a monomer in the production of various polymers and copolymers, which find applications in a wide range of industries, including coatings, adhesives, and sealants .

Mechanism of Action

Target of Action

Isobutyl acrylate is a monofunctional monomer with a characteristic high reactivity of acrylates and an aliphatic short chain . It is primarily used in the production of polymers and copolymers . The primary targets of this compound are therefore the molecules it reacts with to form these polymers.

Mode of Action

This compound readily undergoes addition reactions with a wide variety of organic compounds . This is due to the highly reactive α,β-unsaturated carboxyl structure of acrylates . The compound’s interaction with its targets leads to the formation of polymers and copolymers, which are used in various industries .

Biochemical Pathways

In this process, this compound is converted into butanol, which is then condensed with acetyl-CoA through an alcohol acetyltransferase . This results in the formation of butyl acetate .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution.

Result of Action

The primary result of this compound’s action is the formation of polymers and copolymers . These materials are used in a variety of applications, including paints, sealants, coatings, adhesives, fuel, textiles, plastics, and caulk . The compound’s action therefore has significant industrial implications.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of oxygen is required for the stabilizer in this compound to function effectively . . These factors can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl acrylate is typically synthesized through the esterification of acrylic acid with isobutanol. The reaction is catalyzed by an acid, such as sulfuric acid or a cation exchange resin. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction can be represented as follows:

CH2=CHCOOH+(CH3)2CHCH2OHCH2=CHCOOCH2CH(CH3)2+H2O\text{CH}_2=\text{CHCOOH} + \text{(CH}_3\text{)}_2\text{CHCH}_2\text{OH} \rightarrow \text{CH}_2=\text{CHCOOCH}_2\text{CH(CH}_3\text{)}_2 + \text{H}_2\text{O} CH2​=CHCOOH+(CH3​)2​CHCH2​OH→CH2​=CHCOOCH2​CH(CH3​)2​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where acrylic acid and isobutanol are fed into a reactor along with a catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from unreacted starting materials and by-products. The use of inhibitors, such as hydroquinone, is common to prevent unwanted polymerization during the production process .

Chemical Reactions Analysis

Types of Reactions: Isobutyl acrylate undergoes various chemical reactions, including:

    Polymerization: It readily polymerizes to form poly(this compound) and copolymers with other monomers.

    Addition Reactions: It can participate in addition reactions with a wide range of organic and inorganic compounds.

    Esterification and Transesterification: It can react with alcohols and acids to form different esters.

Common Reagents and Conditions:

    Polymerization: Initiated by free radicals, heat, or light, often in the presence of initiators like benzoyl peroxide or azobisisobutyronitrile.

    Addition Reactions: Typically involve reagents like halogens, hydrogen halides, or other nucleophiles.

    Esterification: Requires acids or bases as catalysts, with heat to drive the reaction.

Major Products:

Scientific Research Applications

Isobutyl acrylate is extensively used in scientific research and industrial applications:

Comparison with Similar Compounds

Isobutyl acrylate is similar to other acrylate esters, such as:

    Butyl Acrylate: Used in similar applications but has a different alkyl group, leading to variations in polymer properties.

    Ethyl Acrylate: Has a shorter alkyl chain, resulting in different physical and chemical properties.

    Methyl Methacrylate: Contains a methacrylate group, which provides different reactivity and polymer characteristics.

Uniqueness: this compound is unique due to its specific alkyl group, which imparts distinct properties to the resulting polymers, such as enhanced flexibility and adhesion. This makes it particularly suitable for applications requiring these characteristics .

Properties

IUPAC Name

2-methylpropyl prop-2-enoate
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InChI

InChI=1S/C7H12O2/c1-4-7(8)9-5-6(2)3/h4,6H,1,5H2,2-3H3
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InChI Key

CFVWNXQPGQOHRJ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)COC(=O)C=C
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Molecular Formula

C7H12O2
Record name ISOBUTYL ACRYLATE
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Related CAS

26335-74-0
Record name Poly(isobutyl acrylate)
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DSSTOX Substance ID

DTXSID1021873
Record name Isobutyl acrylate
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Molecular Weight

128.17 g/mol
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Physical Description

Isobutyl acrylate appears as a clear colorless liquid with an acrid odor. Flash point 86 °F. Less dense than water. Vapors irritate eyes and respiratory system. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a container, the container may rupture violently., Liquid, A liquid with a sharp, fragrant odor; [HSDB] Colorless liquid with a fruity odor; Stabilized with 10-20 ppm MEHQ; [OECD SIDS]
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Boiling Point

270 °F at 760 mmHg (NTP, 1992), 132 °C, Boiling point: 61-63 °C (51 mm Hg)
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Flash Point

86 °F (NTP, 1992), 86 °F (30 °C) (open cup)
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Solubility

Slightly soluble (NTP, 1992), Soluble in ethanol, ether and methanol, In water, 2,000 mg/L at 25 °C
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Density

0.889 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8896 at 20 deg, Liquid heat capacity= 0.431 BTU/lb-F @ 70 °F; Liquid thermal conductivity= 1.048 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density= 0.00494 lb/cu ft @ 70 °F; Ideal gas heat capacity= 0.371 BTU/lb-F @ 75 °F
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Vapor Density

4.42 (Air = 1)
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Vapor Pressure

20.68 mmHg (USCG, 1999), 7.07 [mmHg], 7.07 mm Hg at 25 °C
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Color/Form

Clear liquid

CAS No.

106-63-8
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Melting Point

-78 °F (USCG, 1999), -61 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is isobutyl acrylate primarily used for in industrial applications?

A1: this compound is a versatile chemical commonly used as a monomer in the production of various polymers. These polymers find applications in diverse industries, including:

  • Coatings Industry: this compound-based polymers contribute to the formulation of paints, varnishes, and other protective coatings, enhancing their durability, adhesion, and weather resistance. [, , , ]
  • Textile Industry: The textile industry utilizes this compound-based polymers to improve the properties of fabrics, such as water repellency, stain resistance, and wrinkle recovery. []
  • Adhesive Industry: this compound serves as a key component in pressure-sensitive adhesives (PSAs), providing the desired balance of tack, peel strength, and adhesion to various substrates. [, , ]
  • Paper Industry: The paper industry incorporates this compound-based polymers to enhance paper properties, such as printability, water resistance, and strength. []

Q2: Can you describe the process of synthesizing this compound through esterification?

A2: this compound can be synthesized via an esterification reaction between acrylic acid and isobutanol. [, , ] This reaction typically utilizes sulfuric acid as a catalyst and is carried out at elevated temperatures. [] The reaction conditions, such as molar ratio of reactants, temperature, and reaction time, influence the yield and purity of the final product.

Q3: What alternative synthetic route exists for producing this compound?

A3: Besides esterification, a modified Reppe process offers an alternative method for this compound synthesis. [] This process involves reacting acetylene with isobutanol in the presence of a nickel carbonyl catalyst. [] The reaction is typically carried out under pressure and requires precise control of reaction parameters.

Q4: How does the concentration of this compound as a comonomer affect the properties of poly(methyl methacrylate) (PMMA)?

A4: Introducing this compound as a comonomer into PMMA synthesis influences the final copolymer's properties. Increasing the this compound content generally leads to:

  • Decreased Glass Transition Temperature (Tg): this compound's flexible side chains disrupt the PMMA chain packing, lowering the Tg and increasing flexibility. [, , ]
  • Enhanced Impact Resistance: The flexible this compound segments improve the copolymer's ability to absorb impact energy. [, ]
  • Modified Adhesive Properties: this compound can enhance the tack and peel strength of PMMA-based adhesives. [, ]

Q5: What analytical techniques are employed to analyze this compound and its copolymers?

A5: Several analytical methods are employed to characterize this compound and its copolymers, including:

  • Gas Chromatography (GC): GC is crucial for determining the purity of this compound and analyzing impurities in industrial production. [] It separates and quantifies volatile compounds based on their different affinities for a stationary phase.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectroscopy is particularly valuable for determining the sequence distribution of monomers in this compound copolymers. [, ] This information is crucial for understanding the relationship between copolymer microstructure and macroscopic properties.
  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies functional groups present in the polymer, confirming the incorporation of this compound and providing insights into intermolecular interactions. [, , , ]
  • Differential Scanning Calorimetry (DSC): DSC is utilized to determine the glass transition temperature (Tg) of this compound copolymers. [, ] This information is crucial for understanding the thermal behavior and potential applications of these materials.

Q6: How does the presence of this compound in OCC pulp affect paper and board quality?

A6: While often attributed to waxes, many dark spots or "bleedthroughs" in recycled old corrugated cardboard (OCC) are caused by polymeric contaminants like this compound. [] These contaminants can negatively impact:

  • Printing Quality: this compound residues can hinder ink adhesion and absorption, leading to uneven printing and reduced print quality. []

Q7: How can the level of this compound and similar contaminants in OCC pulp be quantified?

A7: Quantifying contaminants in OCC pulp requires a combination of methods:

  • Solvent Extraction: Using solvents like dichloromethane or toluene can separate contaminants from the pulp matrix. The extracted contaminants are then analyzed and quantified. []
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can identify and quantify specific contaminants like this compound in the solvent extract based on their unique mass spectral fingerprints. []
  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can be used to analyze the extracted contaminants, providing information about their chemical composition and potentially quantifying their abundance based on characteristic absorption peaks. []

Q8: What challenges are associated with the use of this compound in environmentally friendly processes?

A8: While this compound plays a significant role in many industries, its use poses some environmental concerns:

  • Volatile Organic Compound (VOC) Emissions: this compound is volatile and can contribute to VOC emissions during manufacturing and application. [] These emissions can contribute to air pollution and have negative impacts on human health and the environment.
  • Water Contamination: Improper disposal of this compound-containing waste can contaminate water sources. [] Developing efficient recycling and waste management strategies is essential to minimize the environmental impact of this compound.

Q9: What are some research trends focusing on making the use of this compound more sustainable?

A9: Current research focuses on mitigating the environmental impact of this compound through:

  • Water-Based Formulations: Replacing organic solvents with water in this compound-based products, such as paints and adhesives, is a key strategy for reducing VOC emissions. [, ]
  • Bio-Based Alternatives: Exploring the use of renewable resources to synthesize this compound or develop bio-based alternatives with similar properties is gaining traction. [, ]
  • Recycling and Waste Management: Developing efficient methods for recycling this compound-containing waste and preventing its release into the environment is crucial for sustainable use. []

Q10: What role does computational chemistry play in understanding this compound and its derivatives?

A10: Computational chemistry tools offer valuable insights into the properties and behavior of this compound and its derivatives:

  • Molecular Modeling: Building and simulating the structure of this compound and its polymers helps predict and understand their properties, such as flexibility, Tg, and interactions with other molecules. []
  • QSAR Modeling: Quantitative structure-activity relationship (QSAR) models can be developed to predict the properties of new this compound derivatives based on their chemical structure, guiding the design of new materials with improved characteristics. [, ]
  • Reaction Mechanism Studies: Computational methods can elucidate the mechanisms of reactions involving this compound, like polymerization or degradation, providing insights for process optimization and development of new synthetic routes. []

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